molecular formula C18H19NO B2827638 N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide CAS No. 2097857-40-2

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide

Cat. No.: B2827638
CAS No.: 2097857-40-2
M. Wt: 265.356
InChI Key: USCMZNIDKWXIIA-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-methylidenecyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain bacterial infections.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylidenecyclohexyl group differentiates it from other naphthalene carboxamides, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-6-10-17(11-7-13)19-18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-5,8-9,12,17H,1,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCMZNIDKWXIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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